![molecular formula C18H16N2O6 B460829 2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile CAS No. 674805-60-8](/img/structure/B460829.png)
2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile
Overview
Description
2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C18H16N2O6 and its molecular weight is 356.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antioxidant Properties : This compound and its derivatives have been synthesized using a multicomponent reaction, and their antibacterial properties were evaluated. They showed notable antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration of 62.5 μg/ml. Additionally, certain derivatives exhibited strong antioxidant properties (Fardad Ostadsharif Memar et al., 2020).
Catalysis in Synthesis : Studies have demonstrated the use of nano-silica sulfuric acid nanoparticles in the efficient synthesis of this compound’s derivatives, highlighting a green chemistry approach (B. Sadeghi et al., 2014).
Structural Characterization : Research has been conducted on the clean synthesis and structural characterization of new derivatives of this compound. They were synthesized using azido kojic acid and analyzed using techniques like X-ray crystallography (K. O. Aghbash et al., 2018).
Optical Properties : The structural and optical properties of certain derivatives, particularly in thin-film form, have been studied. These compounds demonstrate potential applications in photovoltaic and electronic devices (H. Zeyada et al., 2016).
Photovoltaic Applications : Certain derivatives have been used in organic–inorganic photodiode fabrication, exhibiting photovoltaic properties. They demonstrated rectification behavior and photovoltaic properties under illumination, making them suitable for use as photodiodes (H. Zeyada et al., 2016).
Sonochemistry in Synthesis : The compound has been synthesized using sonochemistry, which is an eco-friendly and efficient method for producing medicinally relevant derivatives. This technique offers advantages like energy efficiency and broad functional group tolerances (Biplob Borah et al., 2022).
Electrocatalytic Applications : A derivative of this compound was used to modify a glassy carbon electrode for the electrocatalytic determination of hydrazine, demonstrating its potential in electrochemical sensing applications (Leili Shahidi et al., 2017).
properties
IUPAC Name |
2-amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O6/c1-23-13-4-3-9(5-14(13)24-2)15-11(7-19)18(20)26-16-12(22)6-10(8-21)25-17(15)16/h3-6,15,21H,8,20H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYQXIGCWUSXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-(3,4-dimethoxyphenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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